molecular formula C42H53I3N4O3 B2844194 Bmvc-8C3O CAS No. 1301708-12-2

Bmvc-8C3O

Cat. No. B2844194
CAS RN: 1301708-12-2
M. Wt: 1042.624
InChI Key: UPDMGYYCDXDWPT-UHFFFAOYSA-N
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Description

BMVC-8C3O is a DNA G-quadruplexe (G4) ligand . It can induce topological conversion of non-parallel to parallel forms in human telomeric DNA G4s .


Molecular Structure Analysis

The molecular weight of BMVC-8C3O is 1042.62 . Its IUPAC name is 4,4’-((9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide .


Chemical Reactions Analysis

BMVC-8C3O has been shown to suppress c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter .


Physical And Chemical Properties Analysis

BMVC-8C3O is a solid substance . It should be stored at temperatures between -80 and -20 degrees Celsius .

Mechanism of Action

Target of Action

BMVC-8C3O is a G-quadruplex ligand . Its primary target is the c-FOS promoter , which is rich in guanine and forms G-quadruplex secondary structures . The c-FOS gene plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

BMVC-8C3O interacts with its target by stabilizing the G-rich sequences located at the c-FOS promoter . This stabilization suppresses the expression of the c-FOS gene .

Biochemical Pathways

The suppression of c-FOS expression by BMVC-8C3O leads to increased sensitivity of cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . This suggests that BMVC-8C3O affects the epidermal growth factor receptor pathway , which is critical for cell growth and survival .

Pharmacokinetics

Its ability to suppress c-fos expression and increase the sensitivity of cancer cells to osimertinib suggests that it can effectively reach its target site and exert its action .

Result of Action

The result of BMVC-8C3O’s action is the inhibition of cancer cell growth . By suppressing c-FOS expression, BMVC-8C3O increases the sensitivity of cancer cells to osimertinib, leading to a synergistic effect in inhibiting the growth of resistant cancers both in vitro and in animal models .

Action Environment

The action of BMVC-8C3O is influenced by the presence of guanine-rich sequences in the c-FOS promoter . These sequences form G-quadruplex secondary structures, which are the targets of BMVC-8C3O . The presence of these structures is a key environmental factor that enables BMVC-8C3O to exert its action .

Future Directions

BMVC-8C3O holds promise for treating drug-resistant non-small cell lung cancers . It has the potential to be integrated into current osimertinib-based treatment regimens .

properties

IUPAC Name

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMJOQQQBQBOMV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53I3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bmvc-8C3O

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